REACTION_CXSMILES
|
[CH3:1][CH:2]([NH:4][S:5]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14]C(=O)C2C=CC=CC=2)[CH:9]=1)(=[O:7])=[O:6])[CH3:3].[OH-].[Na+]>O1CCCC1>[CH3:3][CH:2]([NH:4][S:5]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([OH:14])[CH:9]=1)(=[O:7])=[O:6])[CH3:1] |f:1.2|
|
Name
|
product
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
CC(C)NS(=O)(=O)C1=CC(=CC=C1)OC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 hours at the ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CC(C)NS(=O)(=O)C1=CC(=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |